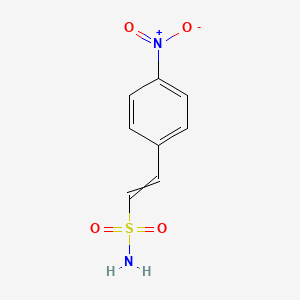![molecular formula C20H21Cl2N3OS B8514334 5-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole](/img/structure/B8514334.png)
5-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
UNC9995 is a β-arrestin2-biased agonist of the dopamine receptor Drd2. This compound has shown promise in alleviating astrocyte inflammatory injury and improving depressive-like behaviors in mouse models of depression . It is a novel therapeutic agent that targets specific signaling pathways associated with neuroinflammation and depression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UNC9995 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories using standard organic synthesis techniques .
Industrial Production Methods: Industrial production methods for UNC9995 are not widely documented, as the compound is primarily used for research purposes. The production involves scaling up the laboratory synthesis process while ensuring the purity and stability of the compound .
化学反応の分析
Types of Reactions: UNC9995 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
UNC9995 has several scientific research applications, including:
Chemistry: Used as a tool to study β-arrestin2-biased signaling pathways and their effects on cellular processes.
Biology: Investigated for its role in modulating neuroinflammation and astrocyte function.
Medicine: Explored as a potential therapeutic agent for treating depression and other neuropsychiatric disorders.
Industry: Utilized in research and development for new therapeutic agents targeting dopamine receptors
作用機序
UNC9995 exerts its effects by selectively activating the β-arrestin2-biased signaling pathway of the dopamine receptor Drd2. This activation leads to the inhibition of the NLRP3 inflammasome and the suppression of inflammatory responses. The compound enhances the interaction between β-arrestin2 and NLRP3, preventing neuronal degeneration and improving astrocyte function . Additionally, UNC9995 inhibits the JAK-STAT3 pathway, reducing inflammation and promoting neuroprotection .
類似化合物との比較
UNC9995 is unique in its selective activation of the β-arrestin2-biased signaling pathway. Similar compounds include:
Aripiprazole: A balanced dopamine receptor agonist with partial agonist actions at Drd2.
Compound 1: A G protein-biased agonist of Drd2 discovered from the aripiprazole scaffold.
UNC9995 stands out due to its specific targeting of β-arrestin2, which offers potential therapeutic advantages in reducing side effects and improving efficacy compared to other dopamine receptor agonists .
特性
分子式 |
C20H21Cl2N3OS |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2 |
InChIキー |
VBHBKXBUHHJVBZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


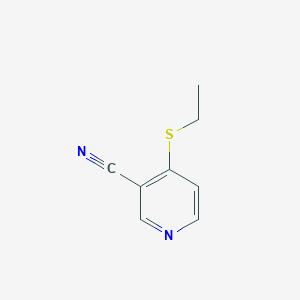
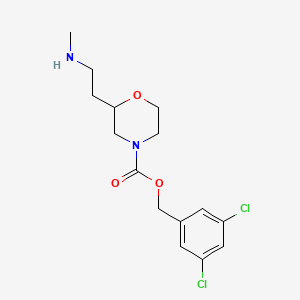

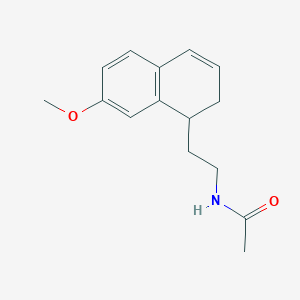
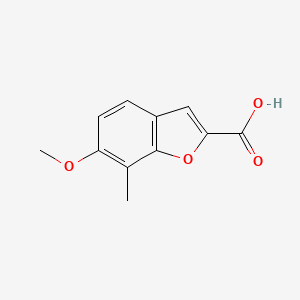
![6,7-Dihydro-5-methylenebenzo[b]thiophen-4(5H)-one](/img/structure/B8514321.png)



![N-[4-(trifluoromethyl)phenyl]-D-valine](/img/structure/B8514344.png)
